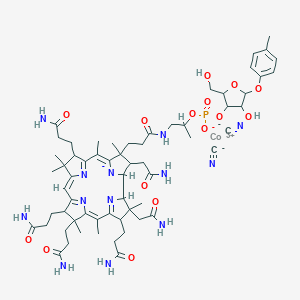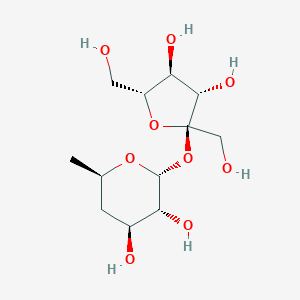
4,6-Dideoxysucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dideoxysucrose, also known as DDS, is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. DDS is a non-nutritive sweetener and a potent glycosidase inhibitor that has been shown to have various biological and physiological effects. In
Mecanismo De Acción
4,6-Dideoxysucrose exerts its inhibitory effect on glycosidases by mimicking the transition state of the substrate. This compound binds to the active site of the enzyme and forms a covalent bond with the catalytic nucleophile, thereby blocking the enzymatic activity. The inhibitory effect of this compound is reversible and depends on the concentration of the compound and the type of glycosidase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to reduce the accumulation of glycosphingolipids in the brain and liver of animal models of lysosomal storage disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-Dideoxysucrose has several advantages for lab experiments. It is a potent glycosidase inhibitor that can be used to study the role of glycosidases in various biological processes. This compound is also a non-nutritive sweetener that can be used as a control in experiments involving sugar metabolism. However, the low yield of this compound synthesis makes it a costly compound to use in large-scale experiments. The stability of this compound in aqueous solutions is also a limitation, as it can degrade over time, affecting the accuracy of the results.
Direcciones Futuras
4,6-Dideoxysucrose has several potential future directions for research. One area of interest is the development of this compound-based therapeutics for the treatment of diabetes, obesity, and lysosomal storage disorders. Another area of interest is the use of this compound as a tool to study the role of glycosidases in various biological processes. Further research is also needed to understand the mechanism of action of this compound at the molecular level and to optimize the synthesis method to increase the yield of this compound.
Conclusion
In conclusion, this compound is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a potent glycosidase inhibitor that has various biological and physiological effects. This compound has several advantages for lab experiments, but its low yield and stability in aqueous solutions are limitations. This compound has several potential future directions for research, including the development of this compound-based therapeutics and the use of this compound as a tool to study the role of glycosidases in various biological processes.
Métodos De Síntesis
4,6-Dideoxysucrose can be synthesized through a multi-step process involving the use of sucrose as a starting material. The first step involves the selective protection of the 4,6-hydroxyl groups of sucrose, followed by the removal of the 2,3,4,6-tetra-O-acetyl groups. The resulting intermediate is then subjected to a series of chemical reactions, including epoxidation, reduction, and deprotection, to yield this compound. The overall yield of this compound synthesis is low, which makes it a challenging process.
Aplicaciones Científicas De Investigación
4,6-Dideoxysucrose has been extensively studied for its potential applications in various fields of science, including biology, chemistry, and medicine. One of the most promising applications of this compound is its use as a glycosidase inhibitor. This compound has been shown to inhibit the activity of various glycosidases, including alpha-glucosidases, beta-glucosidases, and alpha-galactosidases. This property makes this compound a potential therapeutic agent for the treatment of diseases such as diabetes, obesity, and lysosomal storage disorders.
Propiedades
| 118650-57-0 | |
Fórmula molecular |
C12H22O9 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
(2R,3R,4S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-methyloxane-3,4-diol |
InChI |
InChI=1S/C12H22O9/c1-5-2-6(15)8(16)11(19-5)21-12(4-14)10(18)9(17)7(3-13)20-12/h5-11,13-18H,2-4H2,1H3/t5-,6+,7-,8-,9-,10+,11-,12-/m1/s1 |
Clave InChI |
PEGKGDVXERBKMT-VIXLETMSSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O |
SMILES |
CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O |
SMILES canónico |
CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O |
Sinónimos |
4,6-dideoxysucrose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


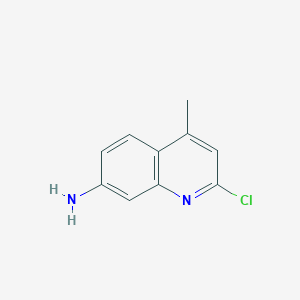
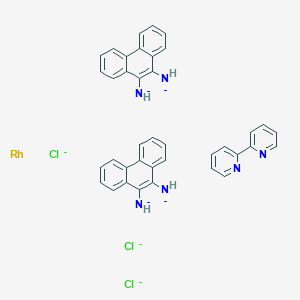
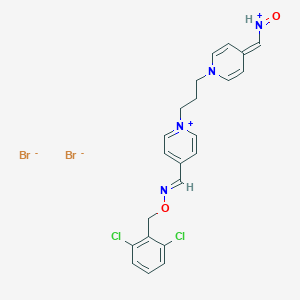
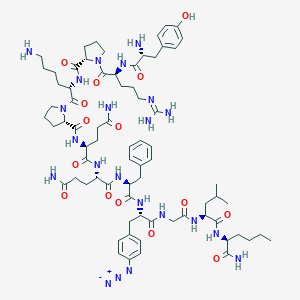
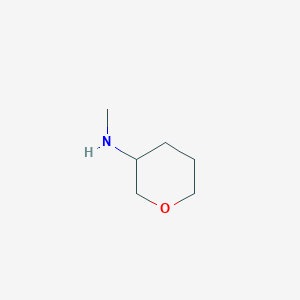
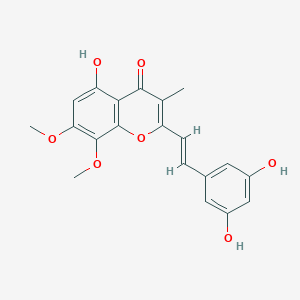
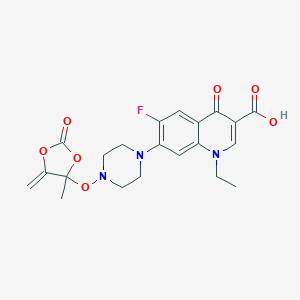
![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
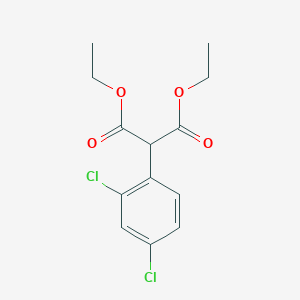
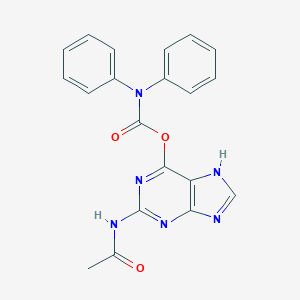
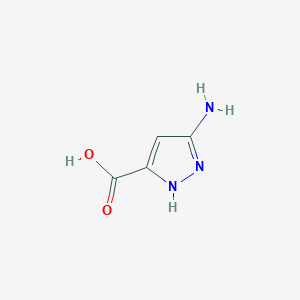
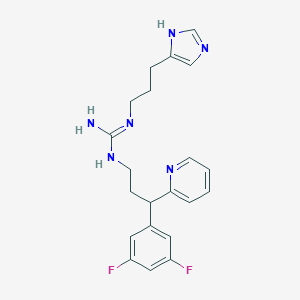
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
